molecular formula C7H15NO2S B7940073 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol

2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol

Cat. No.: B7940073
M. Wt: 177.27 g/mol
InChI Key: OXERDQNXWAMXGB-UHFFFAOYSA-N
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Description

2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.26 g/mol This compound is characterized by the presence of a tetrahydrothiophene ring attached to an amino group, which is further connected to a propane-1,3-diol moiety

Chemical Reactions Analysis

2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the tetrahydrothiophene ring .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of functional cyclic carbonate monomers and biodegradable polymers . In biology and medicine, it may be used in the development of pharmaceuticals and as a precursor for bioactive molecules. Industrial applications include its use in the production of high-purity chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The tetrahydrothiophene ring and amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol can be compared with similar compounds such as 2-amino-1,3-propanediol (serinol) and other amino alcohols. These compounds share structural similarities but differ in their functional groups and reactivity. For instance, serinol is a structural analogue of the amino acid serine and is used as an intermediate in various chemical processes . The unique tetrahydrothiophene ring in this compound distinguishes it from other amino alcohols and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(thiolan-3-ylamino)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c9-3-7(4-10)8-6-1-2-11-5-6/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXERDQNXWAMXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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